1-(4-(Methylsulfonyl)benzyl)piperazine
Description
1-(4-(Methylsulfonyl)benzyl)piperazine is a piperazine derivative featuring a benzyl group substituted at the para-position with a methylsulfonyl (–SO₂CH₃) moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and interact with biological targets via hydrogen bonding or ionic interactions . The methylsulfonyl group is a strong electron-withdrawing substituent, which may reduce the basicity of the piperazine nitrogen, alter pharmacokinetic profiles, and influence target binding .
Properties
IUPAC Name |
1-[(4-methylsulfonylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-17(15,16)12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXZQUNPUNQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves activating a suitable carboxylic acid derivative, such as a benzyl sulfonyl acid, with a coupling reagent (e.g., carbonyldiimidazole, CDI), followed by reaction with piperazine derivatives.
Procedure
- Activation of 4-(methylsulfonyl)benzoic acid with CDI in dry dichloromethane (DCM).
- Addition of 1-(4-methoxybenzyl)piperazine or similar piperazine derivatives under nitrogen atmosphere.
- Stirring at room temperature or mild heating to facilitate amide bond formation.
- Purification by chromatography or recrystallization.
Data Table: Typical Conditions and Yields
Remarks
This method offers high selectivity and is suitable for synthesizing benzylpiperazine derivatives with sulfonyl groups, including the methylsulfonyl substituent.
Reduction of Dehydropiperazine Intermediates
Method Overview
This pathway involves synthesizing a dehydropiperazine precursor, such as 3,4-dehydropiperazine-2-one , followed by reduction to the target piperazine.
Procedure
- Synthesis of 3,4-dehydropiperazine-2-one via reaction of methyl benzoylformate with N-methyl ethylenediamine.
- Reduction of the dehydropiperazine intermediate with hydride reagents like lithium aluminum hydride (LiAlH₄).
Data Table: Key Steps and Conditions
Remarks
This route is advantageous for introducing specific substituents at the nitrogen atoms of piperazine, especially when high purity and specific substitutions are required.
Multi-step Functionalization of Piperazine Cores
Method Overview
This method involves initial synthesis of a substituted piperazine, followed by functionalization with methylsulfonyl groups through nucleophilic substitution or coupling reactions.
Procedure
- Synthesis of 1-methyl-3-phenylpiperazine via reduction of dehydro intermediates.
- Subsequent sulfonylation using methylsulfonyl chloride or related reagents under basic conditions.
Data Table: Functionalization Conditions
| Step | Reagents | Solvent | Conditions | Yield | References |
|---|---|---|---|---|---|
| Sulfonylation | Methylsulfonyl chloride | Pyridine or DCM | 0–25°C | 70–85% | |
| Purification | Recrystallization | - | - | - |
Remarks
This approach allows for the selective introduction of the methylsulfonyl group onto the benzyl moiety attached to piperazine, facilitating the synthesis of the target compound.
Additional Considerations and Research Findings
- Reaction Optimization: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields, especially in amide coupling and sulfonylation steps.
- Protecting Groups: In some routes, protecting groups such as Boc or CBz are employed to prevent side reactions during multi-step syntheses.
- Reagents and Catalysts: Commonly used reagents include CDI, carbonyldiimidazole, methylsulfonyl chloride, triethylamine, and potassium fluoride, with solvents like DCM, THF, and methanol.
Summary of Key Preparation Methods
| Method | Main Features | Advantages | Limitations |
|---|---|---|---|
| Amide coupling with activated acids | High selectivity, suitable for sulfonyl derivatives | Mild conditions, high yields | Requires activation step |
| Reduction of dehydropiperazine | Precise control over substitution | Allows for complex substitutions | Multi-step, time-consuming |
| Functionalization of piperazine cores | Direct sulfonylation | Efficient for methylsulfonyl groups | Possible regioselectivity issues |
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methylsulfonyl)benzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and various substituted benzyl piperazines .
Scientific Research Applications
Scientific Research Applications
1-(4-(Methylsulfonyl)benzyl)piperazine has diverse applications across several domains:
Organic Synthesis
- Building Block : It serves as a versatile building block in organic synthesis for creating complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.
Medicinal Chemistry
- Drug Discovery : The compound is explored for its potential therapeutic properties. Its structural similarity to biologically active molecules enables researchers to investigate its efficacy in drug development.
- Biological Activity : Preliminary studies indicate that it exhibits several biological activities:
- Antinociceptive Activity : It interacts with sigma receptors (particularly σ-1), modulating pain pathways without sedative effects, making it a candidate for pain management therapies.
- Antimicrobial Properties : Some derivatives have shown efficacy against various pathogens, suggesting potential applications in treating infections.
- Antifilarial Activity : Research indicates macrofilaricidal and microfilaricidal effects against filarial infections, highlighting its potential in developing new treatments for parasitic diseases.
Biological Research
- Pathway Studies : The compound is used to study biological pathways and interactions due to its ability to bind to specific receptors or enzymes, influencing their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Pain Management Studies
A series of benzylpiperazine derivatives were synthesized and tested for their affinity towards σ-1 receptors. One notable compound demonstrated a Ki value of 1.6 nM, indicating strong receptor binding and significant antinociceptive effects in mouse models of inflammatory pain.
Antifilarial Efficacy
In a study evaluating the antifilarial properties of piperazine derivatives, one compound exhibited over 53% adulticidal activity against Brugia malayi at a dose of 300 mg/kg, showcasing the potential for developing new antifilarial agents.
Data Table
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a building block for creating complex molecules |
| Drug Discovery | Explored for therapeutic properties in pain management and infection treatment |
| Antinociceptive Activity | Interacts with σ-1 receptors to modulate pain pathways without sedative effects |
| Antimicrobial Properties | Exhibits efficacy against various pathogens |
| Antifilarial Activity | Shows macrofilaricidal effects against Brugia malayi |
Mechanism of Action
The mechanism of action of 1-(4-(Methylsulfonyl)benzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varied Benzyl Substituents
Piperazine derivatives with substituents on the benzyl ring exhibit diverse biological activities depending on electronic and steric effects:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The –SO₂CH₃ and –CF₃ groups enhance polarity and may improve water solubility compared to –F or –Cl. The –CF₃ group in showed potent antimicrobial activity, suggesting EWGs could enhance target binding .
- Psychoactivity vs. Therapeutic Use : Unsubstituted benzyl derivatives (e.g., BZP) exhibit CNS effects, while substituted analogs (e.g., –SO₂CH₃, –CF₃) are explored for antimicrobial or antiparasitic applications .
Sulfonyl-Containing Piperazine Derivatives
Sulfonyl groups are common in piperazine-based drug design for their role in hydrogen bonding and metabolic stability:
Key Observations :
- Position Matters : Sulfonyl groups on the benzyl ring (target compound) vs. naphthyl () or aniline () alter steric and electronic interactions, impacting target specificity.
- Antimalarial Potential: Calxinin’s –CF₃ group and HEA (hydroxyethylamine) side chain highlight the importance of EWGs and hydrophilic moieties in antimalarial activity . The target compound’s –SO₂CH₃ may similarly disrupt parasite ion homeostasis.
Physicochemical Properties
Key Observations :
Biological Activity
Overview
1-(4-(Methylsulfonyl)benzyl)piperazine is a piperazine derivative characterized by a methylsulfonylbenzyl substituent. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis typically involves the reaction of piperazine with 4-(methylsulfonyl)benzyl chloride, resulting in a compound that is being explored for various biological effects.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 256.34 g/mol
This compound's unique methylsulfonyl group contributes to its distinct chemical reactivity and biological interactions, making it a subject of interest in drug discovery.
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
- Antinociceptive Activity : The compound has been studied for its potential to modulate pain through interactions with sigma receptors, specifically σ-1 receptors. In preclinical models, derivatives of benzylpiperazine have shown significant antinociceptive effects without sedative side effects, suggesting a favorable therapeutic profile for pain management .
- Antimicrobial Properties : Preliminary studies suggest that piperazine derivatives may possess antimicrobial activities. For instance, piperazine compounds have been evaluated for their efficacy against various pathogens, indicating potential applications in treating infections.
- Antifilarial Activity : Some piperazine derivatives have demonstrated macrofilaricidal and microfilaricidal effects against filarial infections. This highlights the potential of this compound in developing new treatments for parasitic diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound likely binds to sigma receptors, which are implicated in various neurological processes. The binding affinity and selectivity towards σ-1 receptors suggest its role in modulating nociceptive signaling pathways .
- Enzyme Inhibition : In some studies, piperazine derivatives have been shown to inhibit specific enzymes related to microbial metabolism, contributing to their antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Pain Management Studies : A series of benzylpiperazine derivatives were synthesized and tested for their affinity towards σ-1 receptors. One notable compound demonstrated a Ki value of 1.6 nM, indicating strong receptor binding and significant antinociceptive effects in mouse models of inflammatory pain .
- Antifilarial Efficacy : In a study evaluating the antifilarial properties of piperazine derivatives, one compound exhibited over 53% adulticidal activity against Brugia malayi at a dose of 300 mg/kg, showcasing the potential for developing new antifilarial agents .
Data Table
Q & A
Synthesis and Characterization
Basic Q1: What are the common synthetic routes for 1-(4-(methylsulfonyl)benzyl)piperazine, and what key reagents are involved? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A widely used approach involves reacting 4-(methylsulfonyl)benzyl chloride with piperazine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetonitrile under reflux . Carbodiimide-promoted coupling (e.g., EDC/HOBt) may also be employed when introducing acyl or aroyl groups to the piperazine nitrogen . Purification often involves flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures.
Advanced Q2: How can researchers optimize reaction conditions to minimize byproducts in the alkylation of piperazine with 4-(methylsulfonyl)benzyl halides? Methodological Answer: Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity but may increase side reactions. Lower temperatures (0–25°C) reduce dimerization of benzyl halides .
- Stoichiometry : A 10–20% excess of piperazine ensures complete consumption of the benzyl halide, preventing residual starting material from reacting with water to form alcohols.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
- Work-up : Acid-base extraction (e.g., 1M HCl wash to protonate unreacted piperazine) enhances purity. Monitor reactions via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or LC-MS .
Structural Analysis
Basic Q3: What spectroscopic and crystallographic techniques are critical for characterizing this compound? Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns:
- X-ray crystallography : Resolves stereochemistry and confirms chair conformations of the piperazine ring (puckering amplitude Q ≈ 0.56 Å) .
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns validating the sulfonyl and benzyl moieties .
Advanced Q4: How do crystallographic studies inform the design of derivatives with enhanced bioactivity? Methodological Answer: X-ray data reveal:
- Hydrogen-bonding motifs : Sulfonyl groups act as hydrogen-bond acceptors, guiding interactions with biological targets (e.g., enzymes, receptors) .
- Conformational flexibility : Piperazine rings adopt chair or boat conformations depending on substituents, influencing binding pocket compatibility .
- Crystal packing : Intermolecular interactions (e.g., C–H⋯O) affect solubility and bioavailability. Derivatives with disordered aroyl groups (e.g., in ) may require co-crystallization with stabilizing agents .
Biological Activity Evaluation
Basic Q5: What in vitro assays are used to evaluate the antimicrobial potential of this compound derivatives? Methodological Answer:
- MIC determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-kill kinetics : Assess bactericidal/fungicidal activity at 2× MIC over 24 hours .
- Enzyme inhibition : Measure IC₅₀ against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays with 4-nitrophenyl acetate .
Advanced Q6: How can researchers evaluate the selectivity of piperazine derivatives for dopamine receptors versus off-target binding? Methodological Answer:
- Radioligand binding assays : Use ³H-spiperone for D₂/D₃ receptors and ³H-SCH23390 for D₁ receptors. Calculate Ki values via competitive displacement curves .
- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with receptor subtypes to assess agonist/antagonist activity .
- Computational docking : Align derivatives with receptor crystal structures (e.g., PDB 7F9W) to predict binding poses and steric clashes .
Computational and Mechanistic Studies
Advanced Q7: How can molecular dynamics simulations model the interaction of this compound with kinase targets? Methodological Answer:
- System preparation : Parameterize the compound using GAFF2 force field and solvate in TIP3P water.
- Docking : Use AutoDock Vina to predict binding modes in ATP pockets (e.g., EGFR kinase).
- MD analysis : Calculate binding free energies (MM-PBSA) and hydrogen-bond occupancy over 100-ns trajectories. Compare with experimental IC₅₀ data to validate models .
Data Interpretation and Reproducibility
Basic Q8: How should researchers resolve conflicting data on the cytotoxic activity of piperazine derivatives across different cell lines? Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., MCF-7, HepG2), passage numbers, and incubation times.
- Control for metabolism : Include CYP450 inhibitors (e.g., ketoconazole) to assess prodrug activation .
- Dose-response validation : Repeat experiments with 8-point dilution series (0.1–100 µM) and calculate Hill slopes to confirm potency .
Advanced Q9: What strategies validate computational predictions of metabolic stability for this compound analogs? Methodological Answer:
- In vitro microsomal assays : Incubate compounds with liver microsomes (human/rat), quantify parent compound via LC-MS/MS, and calculate t₁/₂ .
- CYP phenotyping : Use isoform-specific inhibitors (e.g., quinidine for CYP2D6) to identify major metabolic pathways .
- Cross-species comparison : Compare rodent and human microsomal data to predict in vivo clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
